Methyl 2-(2-fluorophenyl)acrylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2-fluorophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-7(10(12)13-2)8-5-3-4-6-9(8)11/h3-6H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXCXVWJPMEOBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)C1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl 2 2 Fluorophenyl Acrylate and Its Precursors
Precursor-Based Synthetic Routes
The construction of Methyl 2-(2-fluorophenyl)acrylate is often achieved through the assembly of precursor molecules that already contain the necessary structural components. These strategies include the introduction of fluorine at an early or late stage and the formation of the acrylate (B77674) double bond through various condensation reactions.
Hydrofluorination Strategies for Acrylate Ester Formation
Hydrofluorination involves the addition of hydrogen fluoride (B91410) (HF) across a carbon-carbon triple or double bond. This can be a direct method for introducing fluorine into the α-position of an acrylate ester.
The hydrofluorination of an alkyl propiolate is a potential route for the synthesis of α-fluoroacrylates. For the synthesis of this compound, the logical precursor would be methyl (2-fluorophenyl)propiolate. While direct hydrofluorination of this specific substrate is not widely documented, the methodology has been established for simpler analogues like methyl propiolate.
A patented method describes the synthesis of Methyl 2-fluoroacrylate (MFA) by reacting methyl propiolate with a hydrofluorination reagent such as KHSO₄-13HF in the presence of a gold catalyst. google.com The reaction proceeds with high conversion, suggesting that this could be a viable, albeit challenging, approach for more complex substrates. The reaction involves the electrophilic addition of a proton, followed by the nucleophilic attack of a fluoride ion on the resulting vinyl cation.
Table 1: Representative Conditions for Alkyl Propiolate Hydrofluorination
| Substrate | Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
|---|
Data adapted from a synthesis of Methyl 2-fluoroacrylate. google.com
Another strategy for introducing fluorine involves the ring-opening of a precursor epoxide with a fluoride nucleophile. This method typically yields a fluorohydrin, which would then require a subsequent dehydration step to form the acrylate double bond. The precursor for this compound would be methyl 3-(2-fluorophenyl)glycidate.
The ring-opening of epoxides can be achieved using various fluoride sources, including hydrogen fluoride or its complexes, such as Olah's reagent (pyridine-HF). nih.gov The reaction proceeds via an Sₙ2 mechanism, where the fluoride ion attacks one of the epoxide carbons, leading to the formation of a β-fluoro alcohol. nih.govbeilstein-journals.org The regioselectivity of the attack (at C2 or C3 of the glycidate) is a critical factor and can be influenced by steric and electronic effects, as well as the choice of catalyst. nih.govmdpi.com Following the formation of the methyl 2-fluoro-3-hydroxy-3-(2-fluorophenyl)propanoate intermediate, an acid- or base-catalyzed dehydration would be necessary to generate the target α,β-unsaturated ester.
Halogen Exchange Reactions for Fluorine Incorporation
Halogen exchange (Halex) reactions are a common method for introducing fluorine into organic molecules. This typically involves the substitution of a chlorine or bromine atom with fluorine using a metal fluoride salt. To synthesize this compound, a suitable precursor would be Methyl 2-chloro-3-(2-fluorophenyl)acrylate or its saturated analogue, methyl 2,3-dichloro-3-(2-fluorophenyl)propanoate.
A patent for the synthesis of Methyl 2-fluoroacrylate describes a route starting from 2,2-dichloropropionic acid, where one chlorine atom is exchanged for fluorine using anhydrous HF and a Lewis acid catalyst like SnCl₄. google.com A similar approach could be envisioned for the more complex phenyl-substituted precursor. The success of this method depends on the ability to selectively replace one halogen atom without affecting other functional groups in the molecule.
Condensation Reactions with Fluorinated Aromatic Precursors
Perhaps the most direct and widely used methods for synthesizing α,β-unsaturated esters like this compound involve condensation reactions. These methods start with a fluorinated aromatic aldehyde, specifically 2-fluorobenzaldehyde (B47322), and couple it with a two-carbon unit that provides the rest of the acrylate structure.
2-Fluorobenzaldehyde is a readily available starting material that serves as the cornerstone for several powerful carbon-carbon bond-forming reactions to construct the target acrylate.
Knoevenagel Condensation: The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base like piperidine or an ammonium salt. wikipedia.orgthermofisher.commdpi.com To form an acrylate ester, the active methylene component would be a malonic ester derivative. However, a more direct approach involves reacting 2-fluorobenzaldehyde with an activated acetate (B1210297) derivative. For instance, the reaction with methyl cyanoacetate, followed by decarboxylation, can yield the desired product. The reaction is typically driven to completion by the removal of water. scielo.org.mxmdpi.comchemrxiv.orgresearchgate.net
Wittig Reaction: The Wittig reaction is a highly reliable method for converting aldehydes into alkenes. wikipedia.org It involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent). berkeley.edu For the synthesis of this compound, 2-fluorobenzaldehyde would be reacted with methyl (triphenylphosphoranylidene)acetate. This ylide is stabilized by the adjacent ester group, which generally leads to the preferential formation of the (E)-alkene isomer. berkeley.educhegg.com The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.
Horner-Wadsworth-Emmons (HWE) Reaction: A popular modification of the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction utilizes a phosphonate (B1237965) carbanion, which is more nucleophilic than the corresponding Wittig ylide. wikipedia.orgalfa-chemistry.com This reaction typically provides excellent yields of alkenes and, like the stabilized Wittig reaction, strongly favors the formation of the (E)-isomer. wikipedia.orgarkat-usa.org The water-soluble phosphate byproduct is also more easily removed than triphenylphosphine oxide, simplifying purification. alfa-chemistry.comorganicchemistrydata.org The reaction would involve treating 2-fluorobenzaldehyde with the anion of a phosphonate ester, such as methyl diethylphosphonoacetate, generated by a base like sodium hydride.
Perkin Reaction: The Perkin reaction traditionally involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid to yield an α,β-unsaturated aromatic acid. longdom.orglongdom.orgwikipedia.orgbyjus.com To obtain this compound, 2-fluorobenzaldehyde would be reacted with acetic anhydride and sodium acetate, which would produce 2-fluoro-cinnamic acid. A subsequent esterification step with methanol (B129727) under acidic conditions would be required to yield the final methyl ester product. While less direct, this two-step sequence is a classic and robust method for preparing such compounds. longdom.org
Table 2: Comparison of Condensation Reactions for Acrylate Synthesis
| Reaction Name | Aldehyde Precursor | C2-Component | Typical Catalyst/Base | Primary Product | Key Advantages |
|---|---|---|---|---|---|
| Knoevenagel Condensation | 2-Fluorobenzaldehyde | Methyl Cyanoacetate | Piperidine, DIPEAc | Methyl 2-cyano-3-(2-fluorophenyl)acrylate | Mild conditions, versatile substrates |
| Wittig Reaction | 2-Fluorobenzaldehyde | Methyl (triphenylphosphoranylidene)acetate | None (ylide is basic) | Methyl 3-(2-fluorophenyl)acrylate | High reliability, good functional group tolerance |
| Horner-Wadsworth-Emmons | 2-Fluorobenzaldehyde | Methyl Diethylphosphonoacetate | NaH, K₂CO₃, DBU | Methyl 3-(2-fluorophenyl)acrylate | High (E)-selectivity, easy purification |
| Perkin Reaction | 2-Fluorobenzaldehyde | Acetic Anhydride | Sodium Acetate | 3-(2-Fluorophenyl)acrylic acid | Uses inexpensive reagents |
Note: The Knoevenagel, Wittig, and HWE reactions listed are for the synthesis of the parent acrylate, Methyl 3-(2-fluorophenyl)acrylate. To obtain the target compound, this compound, alternative C2-components or a different synthetic strategy would be required. The Perkin reaction directly yields the carboxylic acid, requiring a subsequent esterification step.
Utilization of (2-Fluorophenyl)acetic acid Derivatives
A plausible and direct synthetic route to this compound involves the utilization of (2-Fluorophenyl)acetic acid or its ester derivatives. This strategy hinges on the introduction of the acrylate's α-methylene group onto the carbon atom adjacent to the carbonyl.
A common method for this type of transformation is the Mannich reaction or a related condensation. The synthesis could be initiated by the esterification of (2-Fluorophenyl)acetic acid to its corresponding methyl ester, Methyl (2-fluorophenyl)acetate. This precursor can then undergo a condensation reaction with formaldehyde in the presence of a secondary amine, followed by elimination to form the α,β-unsaturated system. While the Mannich reaction is widely applied to acrylic acid polymers, the core transformation is applicable to small molecules. rsc.orgresearchgate.net
Alternatively, a base-catalyzed aldol-type condensation of Methyl (2-fluorophenyl)acetate with formaldehyde would yield a β-hydroxy intermediate, which upon dehydration would afford the target acrylate. The reactivity of the α-proton in the (2-fluorophenyl)acetate derivative is key to the success of this C-C bond-forming strategy.
Catalytic Approaches in this compound Synthesis
Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The construction of this compound is amenable to several advanced catalytic approaches, including palladium-catalyzed transformations, photoredox catalysis, and chiral organocatalysis for the synthesis of stereochemically defined precursors.
Palladium-Catalyzed Transformations
Palladium catalysis is a cornerstone of modern cross-coupling and carbonylation chemistry, offering powerful tools for the synthesis of complex organic molecules from simple precursors. ugent.be
Palladium-catalyzed asymmetric hydroesterification of alkynes represents a highly efficient method for the stereoselective synthesis of α,β-unsaturated esters. In a potential pathway to a chiral precursor of this compound, (2-fluorophenyl)acetylene could serve as the starting material. The reaction would involve the simultaneous addition of carbon monoxide and methanol across the triple bond, catalyzed by a chiral palladium complex.
This process typically proceeds through the formation of a palladium-hydride species which undergoes insertion into the alkyne to form a vinyl-palladium intermediate. acs.org Subsequent coordination and insertion of carbon monoxide, followed by nucleophilic attack by methanol, would yield the desired acrylate product and regenerate the catalyst. acs.org The use of chiral ligands on the palladium center can induce high levels of enantioselectivity, which is particularly relevant for the synthesis of chiral derivatives. nih.govacs.org Research on related asymmetric hydrothioesterification of alkynes has shown that a wide variety of functional groups on the aryl ring, including halogens, are well-tolerated, achieving excellent yields and enantioselectivities (up to 99% ee). acs.org
| Reaction | Catalyst System | Precursor | Key Features |
| Asymmetric Hydroesterification | Chiral Palladium Complex | (2-fluorophenyl)acetylene | High atom economy, potential for high enantioselectivity. acs.org |
Carbonylation reactions provide a direct method for introducing a carbonyl group into a molecule using carbon monoxide. google.com The Carbonylative Heck reaction is a powerful variant that allows for the synthesis of α,β-unsaturated ketones and esters. researchgate.netacs.org A viable strategy for synthesizing this compound via this pathway would involve the palladium-catalyzed carbonylation of a vinyl precursor, such as 1-bromo-1-(2-fluorophenyl)ethene, in the presence of methanol.
The catalytic cycle typically begins with the oxidative addition of the vinyl halide to a Pd(0) complex. organic-chemistry.org This is followed by the migratory insertion of carbon monoxide to form an acyl-palladium complex. Finally, alcoholysis with methanol releases the final ester product and regenerates the active palladium catalyst. organic-chemistry.org This methodology has proven to be general, with a broad substrate scope and tolerance for various functional groups. acs.org
Another approach involves the palladium-catalyzed difluoroalkylative carbonylation of aryl olefins. nih.gov This demonstrates the feasibility of using substituted styrenes, such as 2-fluorostyrene, as substrates in carbonylation reactions to build complex ester frameworks.
| Reaction | Catalyst | Precursors | Key Features |
| Carbonylative Heck | Palladium(0) Complex | 1-bromo-1-(2-fluorophenyl)ethene, CO, Methanol | Direct introduction of the ester functionality. organic-chemistry.org |
| Alkoxycarbonylation | Palladium(II) Complex | 2-fluorostyrene, CO, Methanol | Utilizes a readily available alkene feedstock. nih.gov |
Photoredox Catalysis in Fluorination and Functionalization
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide array of transformations under remarkably mild conditions. nih.gov This approach avoids the need for high temperatures and strong reagents, offering excellent functional group tolerance. rsc.org
The synthesis of this compound can be envisioned through a photoredox-catalyzed C-H arylation of methyl acrylate. This process would involve the direct coupling of the acrylate with a suitable 2-fluorophenyl source, such as 2-fluorobenzene or a derivative. The mechanism generally involves a photocatalyst that, upon excitation by visible light, engages in a single-electron transfer (SET) process to generate a highly reactive aryl radical from the 2-fluorophenyl precursor. chemrxiv.org This radical then adds to the double bond of methyl acrylate to form a new C-C bond. A subsequent oxidation and deprotonation step furnishes the final product and completes the catalytic cycle.
Alternatively, a three-component reductive coupling, leveraging synergistic nickel and photoredox catalysis, can achieve the alkyl-arylation of acrylates. nih.gov This methodology could be adapted to couple a 2-fluorophenyl halide and a suitable carbon-based radical with an acrylate backbone, demonstrating the versatility of photoredox systems in constructing complex molecular architectures from simple, readily available starting materials. nih.govrsc.org
| Methodology | Catalyst System | Reactants | Advantages |
| C-H Arylation | Organic Photocatalyst (e.g., Acridinium) | Methyl acrylate, 2-Fluorophenyl derivative | High atom economy, mild reaction conditions. chemrxiv.org |
| Reductive Cross-Electrophile Coupling | Nickel / Photoredox Dual Catalysis | Acrylate, 2-Fluorophenyl halide, Alkyl halide | Avoids pre-formed organometallic reagents, broad scope. nih.gov |
Chiral Organocatalysis for Stereoselective Synthesis
While this compound itself is achiral, the synthesis of its chiral derivatives or precursors is of significant interest. Asymmetric organocatalysis provides a powerful means to achieve this, avoiding the use of metal catalysts. mdpi.comnih.gov
The Morita-Baylis-Hillman (MBH) reaction is a well-established carbon-carbon bond-forming reaction that couples an aldehyde with an activated alkene, such as an acrylate. nih.govrsc.org The asymmetric variant, using a chiral organocatalyst, can produce valuable, densely functionalized chiral molecules. nih.gov
The asymmetric MBH reaction between 2-fluorobenzaldehyde and methyl acrylate, catalyzed by a chiral phosphine (B1218219) or a chiral amine, would yield an enantiomerically enriched chiral allylic alcohol, Methyl 2-(hydroxy(2-fluorophenyl)methyl)acrylate. This product is a versatile chiral building block and a direct precursor that could, in principle, be further transformed.
A variety of chiral catalysts have been developed for this purpose, including multifunctional chiral phosphines that contain both a Lewis basic site to activate the acrylate and a Brønsted acidic site to activate the aldehyde. acs.org Chiral aziridine-phosphine catalysts have been shown to be highly efficient, promoting MBH reactions with various aromatic aldehydes to give products in high chemical yields and with excellent enantiomeric excess (up to 98% ee). mdpi.com
| Reaction | Catalyst Type | Reactants | Product | Key Features |
| Asymmetric Morita-Baylis-Hillman | Chiral Phosphine or Amine | 2-Fluorobenzaldehyde, Methyl Acrylate | Chiral Allylic Alcohol Precursor | Metal-free, high enantioselectivity. mdpi.com |
Lewis Acid Catalysis in Fluorination and Derivatization
Lewis acid catalysis is a cornerstone in organic synthesis, facilitating a wide array of transformations by activating substrates toward nucleophilic attack. In the context of synthesizing fluorinated aromatic compounds and their derivatives, Lewis acids play a pivotal role in both the introduction of fluorine atoms and subsequent structural modifications. Their ability to coordinate with lone pairs of electrons on reactants, such as halides or carbonyls, lowers the energy barrier for key bond-forming events.
In fluorination reactions, Lewis acids are employed to enhance the electrophilicity of the fluorine source or to activate the aromatic ring. For instance, strong Lewis acids like antimony pentachloride (SbCl₅) or aluminum chloride (AlCl₃) can polarize C-F bonds or interact with fluorinating agents to generate a more potent electrophilic fluorine species. libretexts.org This activation is crucial for the direct fluorination of aromatic rings, a challenging transformation due to the high electronegativity of fluorine. While direct fluorination of a pre-formed methyl 2-phenylacrylate precursor is one possible route, a more common strategy involves the synthesis of a fluorinated aromatic precursor, such as 2-fluorobenzaldehyde or 2-fluorobenzoyl chloride, which is then used to construct the acrylate moiety.
Lewis acids are also integral to derivatization reactions that build the acrylate structure from fluorinated precursors. For example, in Friedel-Crafts type reactions, a Lewis acid is essential for generating the electrophile. libretexts.org In the synthesis of acrylate precursors, a Lewis acid like tin(IV) chloride (SnCl₄) can be used to catalyze the reaction between an epoxide and a hydrofluoric acid (HF) source, a key step in producing fluoroacrylates from simple olefins. google.com The choice of Lewis acid can significantly impact reaction outcomes, including yield and selectivity. The strength of the Lewis acid must be carefully tuned to the specific substrates and desired transformation to avoid unwanted side reactions. A study on fluorinated triaryl borates explored how the degree and position of fluorine substitution on the aryl rings modulate the Lewis acidity of the boron center, highlighting the nuanced control that can be achieved in catalyst design. cardiff.ac.uk
The table below summarizes the role of various Lewis acids in reactions relevant to the synthesis of fluorinated acrylates.
| Lewis Acid | Typical Application | Function | Reference |
| AlCl₃, SbCl₅ | Friedel-Crafts Reactions | Generates carbocation or acylium ion electrophiles. | libretexts.org |
| SnCl₄ | Epoxide Ring-Opening | Activates the epoxide for nucleophilic attack by a fluoride source. | google.com |
| B(C₆F₅)₃ | General Catalysis | Acts as a strong, air-stable Lewis acid for various transformations. | cardiff.ac.uk |
| Ag₂O | Electrophilic Fluorination | Catalyzes C-F bond formation from aryl stannane derivatives. | nih.gov |
Diastereoselective and Regioselective Synthesis of this compound Analogs
The biological activity and material properties of acrylate analogs are often highly dependent on their three-dimensional structure. Therefore, controlling the stereochemistry (diastereoselectivity) and the precise placement of functional groups (regioselectivity) during synthesis is of paramount importance.
The geometry of the carbon-carbon double bond in acrylate analogs, known as E/Z isomerism, can significantly influence their chemical and physical properties. The synthesis of α,β-unsaturated esters like this compound often relies on olefination reactions where control over the stereochemical outcome is crucial. While the target molecule itself, being a 1,1-disubstituted alkene, does not exhibit E/Z isomerism, this control is critical for many of its structural analogs where a substituent is present on the β-carbon.
Several classic and modern synthetic methods can be employed to control olefin geometry. The Horner-Wadsworth-Emmons (HWE) reaction, which uses phosphonate carbanions, is a powerful tool for synthesizing α,β-unsaturated esters. The stereochemical outcome of the HWE reaction can often be directed towards the thermodynamically more stable E-isomer, particularly when unstabilized ylides are used. Conversely, the use of stabilized ylides, often in conjunction with specific counter-ions (like Li⁺ or Na⁺) and reaction conditions, can favor the formation of the Z-isomer.
The Wittig reaction is another cornerstone of olefination chemistry. The stereoselectivity of the Wittig reaction is highly dependent on the nature of the phosphonium (B103445) ylide. Non-stabilized ylides typically yield Z-alkenes through a kinetically controlled pathway, while stabilized ylides tend to produce E-alkenes. The choice of solvent and the presence of salts can also influence the E/Z ratio. Recent research has focused on developing catalytic methods that offer greater control and broader substrate scope for stereoselective olefin synthesis. rsc.org For instance, a configuration-controllable synthesis was developed for Z/E isomers of o-carborane-functionalized tetraphenylethene, demonstrating that specific reaction routes can effectively isolate distinct isomers. rsc.org
The following table outlines common olefination strategies and their general stereochemical preferences.
| Reaction | Reagents | Typical Major Isomer | Key Control Factors |
| Horner-Wadsworth-Emmons | Stabilized phosphonate ylides (e.g., with ester groups) | E-isomer | Ylide structure, reaction temperature, counter-ion. |
| Still-Gennari Modification (HWE) | Bis(trifluoroethyl)phosphonates, strong base (e.g., KHMDS) with crown ether | Z-isomer | Use of electron-withdrawing phosphonate groups and specific base/additive combination. |
| Wittig Reaction | Stabilized phosphonium ylides | E-isomer | Ylide stability, thermodynamic control. |
| Wittig Reaction | Non-stabilized phosphonium ylides | Z-isomer | Ylide reactivity, kinetic control, salt-free conditions. |
The assembly of the this compound structure requires the precise formation of a carbon-carbon bond between the 2-fluorophenyl group and the acrylate backbone. chemrevise.org Achieving high regioselectivity—ensuring the bond forms at the correct position—is a central challenge in organic synthesis. purdue.edu Transition metal-catalyzed cross-coupling reactions are the predominant methods for forging such aryl-alkenyl bonds with excellent regiochemical control.
Reactions like the Heck, Suzuki, and Stille couplings are instrumental in this regard. In a potential Heck reaction pathway, an activated 2-fluorophenyl species (like 2-fluoroiodobenzene) could be coupled with methyl acrylate in the presence of a palladium catalyst. The regioselectivity of the addition across the acrylate double bond is generally well-controlled, leading to the desired α-phenyl substitution pattern.
The Suzuki coupling, which pairs an organoboron compound (e.g., 2-fluorophenylboronic acid) with a halide (e.g., methyl 2-bromoacrylate) under palladium catalysis, is another powerful method. The reaction is known for its mild conditions and high tolerance of functional groups, making it suitable for complex molecule synthesis. The inherent nature of the coupling partners dictates the regiochemical outcome, providing a direct route to the target structure.
Recent advancements have also explored visible-light photoredox catalysis to mediate C-C bond formation under mild conditions. purdue.edu These methods can generate reactive radical intermediates, and through careful engineering of the substrate and reaction conditions, precise site-selective functionalizations can be achieved. purdue.edu This approach offers new paradigms for regioselective synthesis, potentially broadening the toolkit for creating complex acrylate analogs. purdue.edu
| Coupling Reaction | Phenyl Precursor | Acrylate Precursor | Catalyst System (Typical) | Key Advantage |
| Heck Coupling | 2-Fluoroiodobenzene | Methyl acrylate | Pd(OAc)₂, PPh₃, Base | Atom economy (uses simple acrylate). |
| Suzuki Coupling | 2-Fluorophenylboronic acid | Methyl 2-bromoacrylate | Pd(PPh₃)₄, Base | Mild conditions, high functional group tolerance. |
| Stille Coupling | 2-Fluorophenyltrialkylstannane | Methyl 2-bromoacrylate | Pd(PPh₃)₄ | Tolerant of a wide range of functional groups. |
| Negishi Coupling | 2-Fluorophenylzinc chloride | Methyl 2-bromoacrylate | Pd or Ni catalyst | High reactivity of organozinc reagent. |
Sophisticated Spectroscopic Characterization and Structural Elucidation
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
No experimental data on the UV-Vis absorption spectrum of Methyl 2-(2-fluorophenyl)acrylate, which would provide insights into its electronic transitions, are available in the reviewed literature. While studies on related compounds like other substituted methyl acrylates exist, direct analysis of the 2-fluorophenyl derivative is absent. nih.govresearchgate.netresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
No high-resolution mass spectrometry data for this compound could be located. Consequently, the exact mass and elemental composition, which are crucial for confirming the molecular formula, have not been experimentally verified and reported in the public domain. While HRMS data is available for other acrylate (B77674) derivatives in different reaction contexts, it is not specific to the target compound. acs.orgacs.org
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry
A search for single-crystal X-ray diffraction studies of this compound yielded no results. This indicates that the precise solid-state molecular geometry, including bond lengths, bond angles, and torsional angles, has not been determined.
Crystal Packing Analysis and Intermolecular Interactions
Without a crystal structure, no analysis of the crystal packing or the nature of intermolecular interactions, such as hydrogen bonding or π-stacking, can be performed for this compound.
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis and the generation of fingerprint plots are contingent on the availability of crystallographic information. As no single-crystal X-ray diffraction data has been published for this compound, these analyses, which are instrumental in understanding intermolecular contacts, have not been carried out.
Computational and Theoretical Investigations of Methyl 2 2 Fluorophenyl Acrylate
Quantum Chemical Calculations (DFT and Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for investigating the properties of molecules. DFT is often favored for its balance of accuracy and computational cost, making it suitable for a wide range of molecular systems. Ab initio methods, while more computationally intensive, can provide highly accurate benchmarks.
Quantum chemical methods can reliably predict various spectroscopic parameters.
NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts (¹H and ¹³C) for each atom in the molecule. These predicted spectra are invaluable for interpreting experimental data and confirming the molecular structure.
IR (Infrared): The vibrational frequencies of the molecule can be calculated, corresponding to the peaks in an IR spectrum. These calculations help in assigning specific vibrational modes to the experimental absorption bands.
UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is commonly used to predict the electronic transitions of a molecule. This allows for the calculation of the absorption wavelengths (λmax) in the UV-Vis spectrum, providing insight into the molecule's electronic structure and color properties.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability, chemical reactivity, and optical properties. A smaller gap generally suggests higher reactivity.
Table 1: Theoretical Frontier Molecular Orbital Parameters
| Parameter | Description |
|---|---|
| E_HOMO | Energy of the Highest Occupied Molecular Orbital. |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital. |
| Energy Gap (ΔE) | The difference in energy between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO). |
Note: Specific calculated values for Methyl 2-(2-fluorophenyl)acrylate are not available in the reviewed literature.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface and uses a color scale to indicate different electrostatic potential values. Red regions typically represent areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), prone to nucleophilic attack. Green areas represent neutral potential. The MEP map is a valuable tool for predicting intermolecular interactions and reactive sites.
Computational methods can be used to predict the Non-Linear Optical (NLO) properties of a molecule, which are important for applications in optoelectronics and photonics. Parameters such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) can be calculated. Molecules with large hyperpolarizability values are of interest for their potential as NLO materials. The conformation and electronic structure of a molecule significantly influence its NLO response.
| First-Order Hyperpolarizability (β) | A measure of the second-order NLO response. |
Note: Specific calculated values for this compound are not available in the reviewed literature.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum chemical calculations typically focus on static, single-molecule properties (often in the gas phase or with implicit solvent models), Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on classical mechanics. For this compound, MD simulations could be used to study its behavior in different solvent environments, its interaction with other molecules, or the dynamics of its polymeric form. These simulations are crucial for understanding macroscopic properties that arise from molecular-level interactions.
Analysis of Intermolecular Interactions and Crystal Engineering
The arrangement of molecules in the solid state is dictated by the nature and strength of intermolecular interactions, which in turn determine the macroscopic properties of the material. In the case of this compound, the molecular structure, featuring a fluorinated aromatic ring, an ester group, and a carbon-carbon double bond, allows for a variety of intermolecular forces that are crucial for crystal engineering.
The primary intermolecular interactions expected for this compound include:
Dipole-dipole interactions: The ester group (C=O) and the C-F bond are polar, creating molecular dipoles that can interact with each other.
π-π stacking: The presence of the 2-fluorophenyl group allows for π-π stacking interactions between the aromatic rings of adjacent molecules. The fluorine substituent can influence the electronic nature of the aromatic ring, potentially affecting the strength and geometry of these stacking interactions.
Weak hydrogen bonds: Although there are no strong hydrogen bond donors, weak C-H···O and C-H···F hydrogen bonds may form, where the hydrogen atoms of the methyl group or the aromatic ring interact with the oxygen atoms of the ester group or the fluorine atom of a neighboring molecule.
Computational studies on similar acrylate (B77674) and methacrylate (B99206) systems have highlighted the importance of such non-covalent interactions in determining their packing and, consequently, their properties. For instance, the presence of a trifluoromethyl group in some methacrylates has been shown to enhance intermolecular hydrogen bonding nih.gov. While the single fluorine atom in this compound is less electron-withdrawing than a trifluoromethyl group, it still influences the electron distribution and potential for intermolecular interactions.
Crystal engineering of this compound would involve controlling the crystallization conditions (e.g., solvent, temperature) to favor specific intermolecular interactions, leading to desired crystal packing and properties. The interplay between the different types of interactions will determine the final crystal structure.
Table 1: Potential Intermolecular Interactions in this compound
| Interaction Type | Participating Molecular Fragments | Significance in Crystal Packing |
|---|---|---|
| Dipole-Dipole | Ester group (C=O), C-F bond | Contributes to the overall cohesion of the crystal lattice. |
| π-π Stacking | 2-fluorophenyl ring | Influences the lamellar or herringbone packing of the molecules. |
| Weak C-H···O Hydrogen Bonds | Methyl/Aryl C-H and Carbonyl Oxygen | Provides additional stability to the crystal structure. |
| Weak C-H···F Hydrogen Bonds | Methyl/Aryl C-H and Fluorine | Can play a role in directing the crystal packing arrangement. |
Solvent Effects on Molecular Properties and Reactivity
The choice of solvent can significantly influence the molecular properties and reactivity of a solute. For this compound, solvent effects are expected to be pronounced due to the polarity of the molecule and the potential for specific solvent-solute interactions. These effects can alter reaction rates, product selectivity, and even the stability of the molecule itself.
Solvent Polarity and Reactivity:
The reactivity of acrylates, particularly in polymerization reactions, is known to be sensitive to the solvent environment. The rate of radical polymerization of acrylates can be affected by the polarity of the solvent researchgate.net. For this compound, polar solvents are expected to stabilize the polar transition states that may be involved in its reactions, potentially increasing the reaction rate. For instance, in the context of cycloaddition reactions, polar solvents have been shown to catalyze the reaction of acrylates researchgate.net.
The presence of the electron-withdrawing fluorine atom on the phenyl ring can make the double bond more electrophilic. The choice of solvent can modulate this effect. Protic solvents, for example, could potentially form hydrogen bonds with the carbonyl oxygen, further polarizing the molecule and affecting the reactivity of the C=C double bond. Studies on similar systems, like 2-hydroxyethyl methacrylate, have shown that hydrogen bonding with the solvent can impact the electron density around the double bond and thus its reactivity mdpi.com.
Solvent Effects on Molecular Stability and Conformation:
Computational studies on other organic molecules have demonstrated that the solvent can have a significant impact on molecular stability and conformation researchgate.net. For this compound, the conformation, particularly the rotational orientation of the phenyl ring and the ester group, could be influenced by the solvent environment. In a polar solvent, conformations with a larger dipole moment might be preferentially stabilized. The stability of the molecule in different solvents will depend on the balance of solute-solute, solvent-solvent, and solute-solvent interactions.
The choice of solvent can also be critical for controlling polymerization processes. In some cases, the use of specific solvents like supercritical carbon dioxide has been explored for methacrylate polymerization, where intermolecular interactions between the monomer, polymer, and solvent play a key role nih.gov.
Table 2: Expected Solvent Effects on this compound
| Solvent Type | Expected Effect on Properties | Expected Effect on Reactivity |
|---|---|---|
| Polar Protic (e.g., Methanol (B129727), Water) | Stabilization of polar conformations through hydrogen bonding. | May increase reaction rates by stabilizing polar transition states. Potential for specific catalytic effects. researchgate.net |
| Polar Aprotic (e.g., DMSO, Acetonitrile) | Stabilization of molecular dipole moment. | Can influence reaction rates and selectivity by solvating charged intermediates or transition states. researchgate.net |
| Non-polar (e.g., Toluene, Hexane) | Favors aggregation through intermolecular interactions (π-π stacking). | Generally slower reaction rates for polar reactions compared to polar solvents. May favor different reaction pathways. mdpi.com |
Chemical Reactivity and Mechanistic Pathways of Methyl 2 2 Fluorophenyl Acrylate Transformations
Reaction Mechanism Elucidation of Synthetic Transformations
The synthesis of methyl 2-(2-fluorophenyl)acrylate can be approached through various synthetic routes, often involving transformations of precursor molecules. One common strategy involves the modification of a simpler acrylate (B77674), such as methyl acrylate. For instance, the synthesis of methyl 2-fluoroacrylate can be achieved by first epoxidizing methyl acrylate using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or sodium hypochlorite (B82951) (NaOCl) to form a terminal epoxide. google.com This epoxide can then undergo hydrofluorination followed by elimination of water to yield the desired fluoroacrylate. google.com Another approach starts from 2-methyl chloropropionate, which undergoes fluorination, bromination, and subsequent elimination reactions to produce methyl 2-fluoroacrylate. google.com However, this method involves corrosive and toxic reagents. google.com A patented method describes the direct fluorination of methyl acrylate using fluorine gas in a suitable solvent at low temperatures, followed by elimination of hydrogen fluoride (B91410) to yield methyl 2-fluoroacrylate. google.com
The introduction of the 2-fluorophenyl group can be accomplished through cross-coupling reactions or by starting with a precursor already containing this moiety. The specific mechanisms of these transformations, including the formation of key intermediates and the role of catalysts, are crucial for optimizing reaction conditions and yields.
Radical-Mediated Processes and Reaction Kinetics
This compound can participate in radical polymerization processes to form fluorinated polymers. The kinetics of these radical reactions are influenced by the nature of the initiator, the solvent, and the temperature. For instance, the radical copolymerization of vinylidene fluoride (VDF) with tert-butyl 2-trifluoromethacrylate, a structurally related monomer, has been studied in detail. rsc.org The kinetics of such copolymerizations can be analyzed using methods like the Mayo–Lewis equation to determine the reactivity ratios of the comonomers, which provides insight into the tendency for alternating or block copolymer formation. rsc.org
In the context of controlled radical polymerization, cobalt complexes have been used to mediate the polymerization of methyl acrylate. rsc.org These systems can operate through either reversible termination or degenerative transfer mechanisms, and the polymerization rates provide information about the dominant pathway. rsc.org The study of the kinetics of these processes is essential for controlling the molecular weight and architecture of the resulting polymers.
Nucleophilic and Electrophilic Addition Reactions to the Acrylate Moiety
The acrylate moiety in this compound is susceptible to both nucleophilic and electrophilic addition reactions.
Nucleophilic Addition: The electron-withdrawing nature of the ester group and the fluorine atom polarizes the carbon-carbon double bond, making the β-carbon electrophilic and prone to attack by nucleophiles. In a general nucleophilic addition to an activated alkene, a nucleophile adds to the β-carbon, and the resulting enolate intermediate is then protonated. youtube.comlibretexts.orgyoutube.com Common nucleophiles include amines, thiols, and carbanions. The reaction mechanism involves the attack of the nucleophile on the electrophilic carbon of the carbonyl group, leading to a tetrahedral intermediate. libretexts.org
Electrophilic Addition: The π-bond of the acrylate can also act as a nucleophile, attacking electrophiles. In the electrophilic addition of a hydrogen halide (HX) to an unsymmetrical alkene, the proton (electrophile) adds to the carbon atom that already has more hydrogen atoms, following Markovnikov's rule. youtube.comlibretexts.orglibretexts.org This leads to the formation of a more stable carbocation intermediate, which is then attacked by the halide nucleophile. libretexts.orglibretexts.org The rate of electrophilic addition reactions tends to increase with the number of alkyl groups attached to the double bond, which can stabilize the intermediate carbocation. libretexts.orglibretexts.org
Aromatic Substitution Reactions on the Fluorophenyl Ring
The 2-fluorophenyl group of this compound can undergo aromatic substitution reactions. The fluorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution due to its inductive electron-withdrawing effect and resonance electron-donating effect. However, the presence of the acrylate group, which is electron-withdrawing, will further influence the regioselectivity of these reactions.
Nucleophilic aromatic substitution (SNAr) is also a possibility, where a nucleophile replaces the fluorine atom. This reaction is generally favored when there are strong electron-withdrawing groups ortho or para to the leaving group. The specific conditions and the nature of the attacking nucleophile will determine the feasibility and outcome of such substitution reactions.
Stereochemical Outcomes and Diastereomeric Ratios in Reactions
Reactions involving this compound can lead to the formation of stereoisomers. The stereochemical outcome is often dependent on the reaction mechanism and the nature of the reagents and catalysts used.
For instance, in cycloaddition reactions, the relative orientation of the approaching reactants in the transition state determines the stereochemistry of the product. Photocatalyzed dearomative cycloadditions of thiophenes with acrylates can lead to the formation of specific diastereomers. acs.org The diastereomeric ratio (d.r.) of the products can be influenced by the choice of photocatalyst and the steric bulk of the substituents. acs.org For example, in some cases, the sterically less hindered exo-diastereomer is formed preferentially over the endo-isomer. acs.org
The nucleophilic addition to the carbonyl group of an prochiral ketone can create a new chiral center. libretexts.org If the two groups attached to the carbonyl are different, the nucleophile can attack from either face of the planar carbonyl group, potentially leading to a racemic mixture of enantiomers. libretexts.org However, the presence of existing chiral centers in the molecule or the use of chiral catalysts can lead to diastereoselective or enantioselective transformations.
Table 1: Research Findings on Stereochemical Outcomes
| Reaction Type | Reactants | Catalyst/Conditions | Key Finding | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|---|
| Dearomative Cycloaddition | 2-Phenyloxazole (B1349099), Acrylonitrile | Ir-F, 405 nm irradiation | Formation of a cycloadduct. | 67:33 | acs.org |
| Dearomative Cycloaddition | Oxazole, Acrylate ester | Not specified | Good yields and improved diastereoselectivity. | up to 89:11 | acs.org |
Investigation of Catalytic Cycles and Intermediate Species
Understanding the catalytic cycles and identifying key intermediate species are fundamental to elucidating the mechanism of reactions involving this compound.
In photocatalyzed reactions, the cycle often begins with the photoexcitation of the photocatalyst. acs.org This excited state can then interact with a substrate through energy transfer or electron transfer to generate a reactive intermediate. acs.org For example, in a triplet-triplet energy transfer mechanism, the excited photocatalyst transfers its energy to a substrate, promoting it to a triplet excited state which then undergoes further reaction. acs.org The catalytic cycle is closed by the regeneration of the ground-state photocatalyst.
The synthesis of acrylates can be catalyzed by various transition metal complexes. For instance, nickel(II) complexes have been shown to catalyze the synthesis of acrylates from ethylene (B1197577) and CO2. researchgate.net The proposed catalytic mechanism is often supported by control experiments and the characterization of potential intermediates. researchgate.net Similarly, rhodium catalysts have been used for the synthesis of carboxylic acids from polyols and CO2, where the catalytic cycle involves several steps of substrate activation and transformation. researchgate.net
Transition State Analysis
Transition state analysis provides insights into the energy barriers and geometries of the highest-energy points along a reaction coordinate. For reactions involving this compound, understanding the transition states is crucial for explaining reactivity and selectivity.
In cycloaddition reactions, the geometry of the transition state dictates the stereochemical outcome. For instance, in a [2π + 2π] cycloaddition, the approach of the two components can be supra-supra or supra-antara, leading to different stereoisomers. Computational studies are often employed to model these transition states and predict the most favorable reaction pathway. In some photocatalyzed cycloadditions, spin density analysis of the excited state intermediate can help predict the regioselectivity of the subsequent addition step. acs.org
Role of Specific Reagents and Additives in this compound Transformations
The chemical reactivity of this compound is influenced by a variety of specific reagents and additives that can direct the reaction towards desired products and pathways. While specific research on this exact compound is limited, the reactivity can be inferred from studies on structurally similar acrylates and fluorinated aromatic compounds. The role of these reagents and additives often involves catalysis, modification of the electronic properties of the reactants, and stabilization of intermediates.
Key transformations of acrylates, which can be extrapolated to this compound, include palladium-catalyzed cross-coupling reactions, cycloadditions, and polymerizations. The specific reagents and additives in these reactions are crucial for achieving high yields and selectivities.
Palladium-Catalyzed Heck Reaction:
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. acs.orgmaastrichtuniversity.nlacs.org In the context of this compound, this reaction would likely involve the coupling of the acrylate with an aryl or vinyl halide. The catalytic cycle of the Heck reaction involves the oxidative addition of the halide to a palladium(0) complex, followed by migratory insertion of the acrylate into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst. maastrichtuniversity.nl
The choice of reagents and additives is critical for the success of the Heck reaction. nih.govdiva-portal.orgnih.gov
Palladium Catalyst: Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a commonly used precatalyst that is reduced in situ to the active Pd(0) species. acs.orgtcichemicals.com Other palladium sources such as Pd(PPh₃)₄ can also be employed.
Ligands: Phosphine (B1218219) ligands, such as tri(o-tolyl)phosphine or P(t-Bu)₃, are often used to stabilize the palladium catalyst and influence the reaction's efficiency and selectivity. nih.govtcichemicals.com N-heterocyclic carbenes (NHCs) have also emerged as effective ligands for Heck reactions. nih.gov
Base: A base, such as triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃), is required to neutralize the hydrogen halide formed during the reaction and to regenerate the Pd(0) catalyst. diva-portal.orgtcichemicals.com The choice of base can significantly impact the reaction rate. nih.gov
A hypothetical Heck reaction involving this compound is presented below:
Table 1: Hypothetical Reagents and Conditions for the Heck Reaction of this compound
| Reagent/Additive | Role | Potential Example |
| Palladium Precatalyst | Source of the active Pd(0) catalyst | Palladium(II) acetate |
| Ligand | Stabilizes the catalyst and influences reactivity | Tri(o-tolyl)phosphine |
| Base | Neutralizes HX and regenerates the catalyst | Triethylamine |
| Solvent | Provides the reaction medium | N,N-Dimethylformamide (DMF) |
Photocatalytic Cycloadditions:
Photocatalysis offers a powerful method for initiating cycloaddition reactions under mild conditions. nih.gov For aromatic compounds, photocatalytic dearomative cycloadditions can lead to the formation of complex three-dimensional structures. acs.org While direct evidence for this compound is unavailable, studies on related fluorophenyl-containing compounds, such as 2-(4-fluorophenyl)thiophene, have shown that they can undergo dearomative cycloaddition reactions in the presence of a photocatalyst. acs.org
These reactions are typically initiated by a photocatalyst that, upon light absorption, reaches an excited state and can then transfer energy to one of the reactants, leading to the formation of a reactive intermediate.
Photocatalyst: Iridium-based complexes, such as fac-[Ir(ppy)₃], are common photocatalysts used in these transformations. acs.org
Light Source: Visible light, often from blue LEDs, is typically used to excite the photocatalyst. acs.org
Additives: In some cases, additives can be used to enhance the reaction efficiency or selectivity, although often the primary components are the reactants, photocatalyst, and solvent.
Lewis Acid Catalysis in Acrylate Transformations:
Lewis acids can play a significant role in activating acrylates towards various transformations, including polymerizations and cycloaddition reactions. acs.orgnih.govresearchgate.netnitech.ac.jp A Lewis acid can coordinate to the carbonyl oxygen of the acrylate, which withdraws electron density from the double bond, making it more electrophilic and susceptible to nucleophilic attack or participation in cycloadditions. nih.gov
Lewis Acids: A wide range of Lewis acids can be employed, from metal triflates like Sc(OTf)₃ to organocatalysts. acs.orgresearchgate.net The strength of the Lewis acid can influence the degree of activation.
Solvent: The choice of solvent is important as it can compete with the acrylate for coordination to the Lewis acid.
Organocatalysis:
In recent years, organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for many transformations. mdpi.commdpi.com For acrylates, organocatalysts can be used to promote various reactions, including Michael additions and cycloadditions. These catalysts often operate through the formation of iminium or enamine intermediates.
Derivatization and Functionalization of Methyl 2 2 Fluorophenyl Acrylate
Modification at the Ester Group (Transesterification)
The methyl ester functionality of Methyl 2-(2-fluorophenyl)acrylate can be readily exchanged with other alkyl or aryl groups through transesterification. This reaction is valuable for modifying the physical and chemical properties of the resulting acrylate (B77674) polymer or for introducing specific functional groups. The process typically involves reacting the methyl acrylate with an alcohol in the presence of a catalyst.
Transesterification can be catalyzed by acids, bases, or organometallic compounds. researchgate.net Common catalysts include p-toluenesulfonic acid, mineral acids, and various metal alkoxides. acs.orgrsc.org For instance, the use of sterically demanding sodium or magnesium aryloxides has been shown to effectively catalyze the transesterification of methyl (meth)acrylates under mild conditions (25 °C), successfully preventing undesired Michael addition side reactions. researchgate.net This method is compatible with a variety of primary and secondary alcohols, including diols and triols, providing the corresponding functionalized acrylates in high yields. researchgate.net Another approach utilizes lithium alkoxides, generated from primary alcohols and lithium diisopropylamide (LDA), to displace the methyl ester and introduce functionalities like alkyl, benzyl, and ether groups. mdpi.com
The reaction is typically driven to completion by removing the methanol (B129727) byproduct, often through distillation. wikipedia.org The choice of catalyst and reaction conditions depends on the specific alcohol being used and the desired purity of the final product.
| Catalyst System | Alcohol Type | Typical Conditions | Key Features | Reference |
|---|---|---|---|---|
| Sodium/Magnesium Aryloxides | Primary & Secondary Alcohols | Mild (e.g., 25 °C) | High chemoselectivity, avoids Michael addition. | researchgate.net |
| Lithium Alkoxides (from LDA) | Primary Alcohols | Anhydrous DMF, ice bath | Allows for introduction of various functional groups. | mdpi.com |
| p-Toluenesulfonic Acid | Higher-boiling Alcohols | Toluene, 100°C | Classic acid catalysis, often with azeotropic removal of methanol. | acs.orgrsc.org |
| Potassium Carbonate / Potassium Chloride | Hydroxyalkyl Imidazolidin-2-one | 60°C to 140°C | Mixed salt catalyst system. | wikipedia.org |
Reactions Involving the Fluorophenyl Ring
The 2-fluorophenyl group provides a scaffold for further functionalization through aromatic substitution reactions or by participating in cyclization processes.
The introduction of new substituents onto the fluorophenyl ring via electrophilic aromatic substitution is governed by the directing effects of the existing groups. The fluorine atom is a weakly deactivating but ortho-, para-directing substituent. Conversely, the acrylate group is a deactivating, meta-directing substituent. The combined influence of these two groups will direct incoming electrophiles primarily to the positions meta to the acrylate group and ortho/para to the fluorine atom. Therefore, nitration, halogenation, or Friedel-Crafts reactions would be expected to yield a mixture of isomers, with substitution occurring at the C4 and C6 positions of the ring. The precise ratio of products would depend on the specific reaction conditions and the nature of the electrophile.
The acrylate portion of the molecule can participate as a 2π-electron component in various cycloaddition reactions to form new heterocyclic rings. Under photochemical conditions, the acrylate can react with excited-state heteroarenes in dearomative cycloadditions. For example, [2π+2π] cycloaddition between an acrylate and an excited 2-phenyloxazole (B1349099) can lead to the formation of a novel 2-oxa-4-azabicyclo[3.2.0]hept-3-ene scaffold. researchgate.net Similarly, [8+2] cycloaddition reactions are a known route for synthesizing (7,5)-fused heterocyclic systems. researchgate.net In such a reaction, the acrylate double bond could act as the dipolarophile, reacting with a heteroanalog of heptafulvene, such as tropone (B1200060) or an azaheptafulvene, to construct complex bicyclic frameworks. researchgate.net Another powerful method is the 1,3-dipolar cycloaddition, where the acrylate can react with 1,3-dipoles like azides or nitrile oxides to stereoselectively form five-membered heterocycles such as triazolines or isoxazolines. youtube.com
Transformations at the α-Carbon of the Acrylate Moiety
Direct functionalization of the α-carbon is challenging. However, a powerful strategy involves the Morita-Baylis-Hillman (MBH) reaction, which introduces a versatile functional handle at this position. wikipedia.orgnih.gov The MBH reaction is a carbon-carbon bond-forming reaction between an activated alkene, such as this compound, and an electrophile, typically an aldehyde or an imine, catalyzed by a nucleophile like a tertiary amine (e.g., DABCO) or a phosphine (B1218219). wikipedia.orgyoutube.com This reaction generates a densely functionalized allylic alcohol (from an aldehyde) or allylic amine (from an imine), which serves as a key intermediate for subsequent transformations. researchgate.netnih.gov
The introduction of a nitrogen-containing group at the α-position can be achieved through several methods based on the MBH platform. The aza-Morita-Baylis-Hillman reaction utilizes an imine as the electrophile instead of an aldehyde, directly forming an α-aminoalkylated product. youtube.comnih.gov For instance, reacting methyl acrylate with N-diphenylphosphinoyl imines in the presence of a lanthanum-based catalyst yields the corresponding allylic amine derivatives in high enantiomeric excess. acs.org
Alternatively, the hydroxyl group of a standard MBH adduct (an allylic alcohol) can be converted into an amine. This can be accomplished by first activating the alcohol, for example, by converting it into an MBH acetate (B1210297). This acetate can then undergo a palladium-catalyzed allylic amination with various aromatic amines, yielding the α-aminoalkylated product with excellent regioselectivity. nih.gov Further reaction of the resulting α-allylic isocyanoacetate product with another MBH adduct can lead to a twofold allylation, effectively creating a diamino-functionalized derivative at the α-position. acs.org
The MBH adduct derived from this compound is an allylic alcohol, and its hydroxyl group can be transformed into a good leaving group, such as an acetate or a carbonate. This activates the molecule for S_N2' allylic substitution reactions, where a nucleophile attacks the γ-position, causing a double bond shift and displacement of the leaving group, resulting in net alkylation at the α-position. nih.gov
A variety of nucleophiles can be used in this transformation. For example, MBH carbonates react efficiently with sodium sulfinates in a catalyst-free allylic sulfonylation to produce trisubstituted allylic sulfones in excellent yields. mdpi.com Similarly, MBH acetates can react with isocyanoacetates in the presence of a base like DBU to afford α-allylated isocyanoacetates. acs.org These reactions provide a powerful, transition-metal-free method for α-allylation, creating a new C-C bond at the α-carbon of the original acrylate system. acs.org
| Initial Reaction | Intermediate | Subsequent Reaction | Final Product Type | Reference |
|---|---|---|---|---|
| Morita-Baylis-Hillman (with Aldehyde) | Allylic Alcohol (MBH Adduct) | Activation (e.g., to Acetate) & Allylic Amination | α-Aminoalkylated Acrylate | nih.gov |
| Aza-Morita-Baylis-Hillman (with Imine) | Allylic Amine (aza-MBH Adduct) | - | α-Aminoalkylated Acrylate | youtube.comacs.org |
| Morita-Baylis-Hillman (with Aldehyde) | Allylic Alcohol (MBH Adduct) | Activation (e.g., to Carbonate) & Allylic Sulfonylation | α-Sulfonylmethyl Acrylate | mdpi.com |
| Morita-Baylis-Hillman (with Aldehyde) | Allylic Alcohol (MBH Adduct) | Activation (e.g., to Acetate) & Allylic Alkylation with Isocyanoacetate | α-Alkylated Isocyanoacetate | acs.org |
Formation of Complex Molecular Architectures and Scaffolds
The unique electronic properties of this compound make it an excellent building block for constructing complex molecular frameworks that are of significant interest in pharmaceutical and materials research.
The spirooxindole scaffold is a privileged structural motif found in numerous natural products and pharmacologically active compounds. A powerful method for their synthesis is the [3+2] cycloaddition reaction between an azomethine ylide and an activated alkene. In this context, this compound can serve as the activated alkene.
The reaction is typically a multi-component process where an isatin (B1672199) derivative, an amino acid (such as sarcosine), and the acrylate are heated together. This in-situ generation of the azomethine ylide from isatin and the amino acid, which then undergoes a 1,3-dipolar cycloaddition with the acrylate, leads to the formation of the spirooxindole core with high stereoselectivity. The use of various catalysts, including recyclable heterogeneous catalysts, has been shown to improve reaction times and yields under environmentally benign conditions. researchgate.net While large-scale production can present challenges due to intermediate instability, this method remains a cornerstone for accessing these complex structures. google.com
Table 2: Representative Synthesis of Spirooxindole Derivatives via [3+2] Cycloaddition
| Dipolarophile | Isatin Derivative | Amino Acid | Product Class |
|---|---|---|---|
| Methyl Acrylate | Isatin | Sarcosine | Spiro[indoline-3,2'-pyrrolidine] |
| This compound | N-benzylisatin | Proline | Functionalized Spirooxindole |
The reaction with this compound is expected to yield a highly functionalized spirooxindole derivative, with the fluorinated phenyl group imparting unique properties to the final molecule.
Oxazolidine (B1195125) rings are important heterocyclic structures present in many biologically active molecules and are used as chiral auxiliaries in asymmetric synthesis. researchgate.netscilit.com A practical strategy for synthesizing chiral oxazolidine derivatives involves the reaction of chiral acrylamides with methyl propiolate, catalyzed by a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO). preprints.org
To incorporate the this compound moiety, a synthetic route could first involve the amidation of 2-(2-fluorophenyl)acrylic acid with a chiral amino alcohol, such as (R)-(-)-2-phenylglycinol, to form the corresponding chiral acrylamide. This intermediate can then undergo a DABCO-catalyzed condensation reaction with an appropriate Michael acceptor.
An alternative and well-documented approach involves the condensation of a chiral amino alcohol with an acryloyl chloride, followed by a reaction with methyl propiolate. preprints.org This sequence affords chiral oxazolidines with good yields and diastereoselectivity. researchgate.netpreprints.org A proposed mechanism involves an initial aza-Michael addition of DABCO to the chiral acrylamide, which then reacts with methyl propiolate to form a reactive allene (B1206475) intermediate. A subsequent oxa-Michael addition and proton transfer yield the final oxazolidine product. preprints.org
Table 3: Diastereoselective Synthesis of Chiral Oxazolidines preprints.org
| Chiral Acrylamide Precursor | Michael Acceptor | Catalyst | Yield | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| (R)-N-(1-phenylethenyl)acrylamide | Methyl propiolate | DABCO | >80% | ~70:30 |
This methodology highlights a reliable path to complex chiral oxazolidine structures from acrylate-derived precursors.
Ring-fused N-heterocycles are foundational structures in medicinal chemistry and materials science. researchgate.netorganic-chemistry.org this compound can participate in various cycloaddition reactions to construct these fused systems. One powerful strategy is the visible-light-mediated energy transfer (EnT) photocatalysis, which enables dearomative cycloadditions of heteroarenes with alkenes under mild conditions. acs.org
In such a reaction, a photosensitizer absorbs visible light and transfers energy to a heteroarene (like a thiophene (B33073) or an azole), promoting it to an excited triplet state. This excited species can then react with an alkene, such as this compound, to form a complex, three-dimensional fused ring system. acs.org This approach is particularly valuable for transforming readily available flat aromatic compounds into C(sp³)-rich architectures.
Table 4: Examples of Dearomative Cycloadditions for Fused-Ring Synthesis acs.org
| Heteroarene | Alkene Partner | Catalyst System | Product Scaffold |
|---|---|---|---|
| Thiophene | Bicyclo[1.1.0]butane (BCB) | fac-Ir(ppy)₃ | 6-thiatricyclo[5.1.1.0²,⁵]non-3-ene |
| 4-Methylthiophene | Acrylate | Ir-F photocatalyst | 2-thiabicyclo[3.2.0]hept-6-ene |
These examples demonstrate the potential of using acrylates as reaction partners in photocatalytic dearomatization reactions to access novel ring-fused N-heterocycles. The specific substitution pattern of this compound would influence the reactivity and regioselectivity of the cycloaddition, offering a route to uniquely substituted heterocyclic scaffolds.
Polymerization Science and Advanced Materials Applications
Homopolymerization of Methyl 2-(2-fluorophenyl)acrylate
The homopolymerization of this compound involves the reaction of individual monomer units to form a polymer chain. This process is typically initiated by free-radical initiators. The resulting polymer, poly(this compound), possesses distinct thermal and optical properties owing to the presence of the fluorine atom on the phenyl ring. The steric hindrance and electronic effects of the 2-fluorophenyl group influence the polymerization kinetics and the final polymer's characteristics.
Copolymerization Studies with Other Monomers
Copolymerization extends the range of properties achievable by combining this compound with other vinyl monomers. For instance, copolymerization with common monomers like methyl methacrylate (B99206) (MMA) or styrene (B11656) can tailor the refractive index, thermal stability, and mechanical strength of the final material. researchgate.netnih.gov The reactivity ratios of the comonomers are crucial parameters that determine the composition and sequence distribution of the resulting copolymer, thereby influencing its macroscopic properties. researchgate.net Studies have shown that the incorporation of fluorinated monomers can enhance properties such as chemical resistance and surface hydrophobicity.
Controlled Polymerization Techniques
To achieve polymers with well-defined architectures, controlled polymerization techniques are employed. These methods allow for precise control over molecular weight, polydispersity, and polymer chain-end functionality.
Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) is a powerful method for the controlled polymerization of a wide range of monomers, including acrylates. wikipedia.org It relies on a reversible activation and deactivation process of dormant polymer chains, mediated by a transition metal catalyst. wikipedia.org This technique enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. wikipedia.orgwarwick.ac.uk
The catalyst system in ATRP typically consists of a transition metal salt, such as a copper(I) halide, and a ligand. wikipedia.orgyoutube.com The choice of ligand is critical as it solubilizes the metal salt and tunes the catalyst's activity. youtube.com For the ATRP of acrylates, nitrogen-based ligands like bipyridine and its derivatives are commonly used. warwick.ac.ukcmu.edu The electronic and steric properties of the ligand influence the equilibrium between the active and dormant species, thereby affecting the polymerization rate and the level of control. youtube.com Research has explored various ligands to optimize the polymerization of fluorinated acrylates, aiming to achieve a balance between a fast polymerization rate and minimal side reactions.
Table 1: Examples of Catalyst Systems Used in ATRP of Acrylates
| Catalyst/Ligand | Monomer | Initiator | Solvent |
| CuBr/N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | tert-Butyl acrylate (B77674) | Methyl 2-bromopropionate | - |
| CuBr/dNbpy | Methyl methacrylate | Ethyl 2-bromoisobutyrate | p-Xylene |
| CuCl/dNbpy | Methyl methacrylate | Ethyl 2-bromoisobutyrate | p-Xylene |
This table is illustrative and based on typical ATRP systems for acrylates.
In ATRP, the initiator is typically an alkyl halide that determines the starting point of the polymer chain. nih.gov The structure of the initiator should mimic the structure of the dormant polymer chain end to ensure efficient initiation. cmu.edu For the polymerization of this compound, an initiator such as ethyl 2-bromoisobutyrate would be suitable. The molecular weight of the resulting polymer is predetermined by the ratio of the initial concentrations of monomer to initiator. nih.gov By carefully selecting the initiator and controlling the reaction conditions, polymers with a wide range of molecular weights and low polydispersity can be synthesized. warwick.ac.uk
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is another versatile controlled radical polymerization technique that is compatible with a wide array of monomers, including acrylates. wikipedia.orgsigmaaldrich.com The controlling agent in RAFT is a thiocarbonylthio compound, which mediates the polymerization through a degenerative chain transfer process. wikipedia.org This allows for the synthesis of polymers with complex architectures and narrow molecular weight distributions. wikipedia.org
The key to a successful RAFT polymerization lies in the selection of the appropriate RAFT agent for the specific monomer. The effectiveness of the RAFT agent depends on the substituents on the thiocarbonylthio group, which influence the rates of addition and fragmentation. For acrylates, dithiobenzoates and trithiocarbonates have been shown to be effective RAFT agents.
Table 2: Common RAFT Agents for Acrylate Polymerization
| RAFT Agent | Monomer | Initiator |
| 2-Cyanoprop-2-yl dithiobenzoate (CPDB) | Methyl acrylate | Azobisisobutyronitrile (AIBN) |
| Cumyl dithiobenzoate | n-Butyl acrylate | AIBN |
| Benzyl dithioacetate | Methyl methacrylate | AIBN |
This table provides examples of RAFT agents commonly used for acrylate polymerization.
Chain Transfer Agent Optimization
The success of RAFT polymerization hinges on the selection of an appropriate Chain Transfer Agent (CTA), as its structure dictates the reaction kinetics and the degree of control over the final polymer. sigmaaldrich.com The effectiveness of a CTA is determined by its R and Z groups, which influence the stability of the intermediate radical species and the rates of addition and fragmentation. wikipedia.org For acrylate monomers, thiocarbonylthio compounds such as dithioesters, trithiocarbonates, and dithiocarbamates are commonly employed. wikipedia.orgsigmaaldrich.com
In a study analogous to the polymerization of this compound, the RAFT polymerization of a similar fluorinated monomer, 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE), was investigated using four different CTAs to determine the optimal agent. rsc.org The research compared a pyrazole-based dithioester (CTA1), a carboxylic acid-functionalized trithiocarbonate (B1256668) (CTA2), a dibenzyl trithiocarbonate (CTA3), and a dithiobenzoate (CTA4). rsc.org The results demonstrated that CTA2, 4-cyano-4-(2-phenylethanesulfanylthiocarbonyl)sulfanylpentanoic acid, provided the best control, yielding polymers with low dispersity (Đ < 1.10) and a predictable evolution of molecular weight with monomer conversion. rsc.org This highlights the critical need for empirical optimization of the CTA to achieve controlled polymerization for specific fluorinated acrylates. The solubility of the CTA in the polymerization medium is another crucial factor that can influence control over the process. rsc.org
Table 1: Comparison of Chain Transfer Agents (CTAs) for the Polymerization of an Analogous Fluorinated Acrylate (FATRIFE) rsc.org
| Chain Transfer Agent (CTA) | Type | Resulting Control | Dispersity (Đ) |
|---|---|---|---|
| CTA1 (3,5-dimethyl-1H-pyrazole-1-carbodithioate) | Dithioester | Poor | High |
| CTA2 (4-cyano-4-(2-phenylethanesulfanylthiocarbonyl)sulfanylpentanoic acid) | Trithiocarbonate | Good | < 1.10 |
| CTA3 (Dibenzyl trithiocarbonate) | Trithiocarbonate | Moderate | ~1.20 |
| CTA4 (Ethyl 2-(phenylcarbonothioylthio) propionate) | Dithiobenzoate | Poor | High |
Thermal and Photo-Initiated RAFT
RAFT polymerization of this compound can be initiated through both thermal and photochemical methods.
Thermal Initiation: This conventional method involves the use of a standard radical initiator, such as azobisisobutyronitrile (AIBN) or 4,4'-azobis(4-cyanovaleric acid) (ACVA), which decomposes upon heating to generate the initial radicals that start the polymerization process. wikipedia.org In studies of the analogous monomer FATRIFE, thermal RAFT polymerization at 70°C with an optimized CTA (CTA2) successfully produced well-defined polymers, demonstrating pseudo-first-order kinetics and a linear increase of molar mass with conversion up to 37,800 g/mol . rsc.org
Photo-Initiated RAFT: A more recent and advantageous approach is photo-initiated RAFT (photo-RAFT), which can often be conducted at room temperature without the need for a conventional thermal initiator. researchgate.net This method relies on the direct irradiation of the CTA, sometimes in the presence of a photoredox catalyst, to generate the necessary radicals. ed.ac.uk For the polymerization of FATRIFE, a catalyst-free system using white LED lamps at room temperature was highly effective. rsc.orgresearchgate.net This photo-RAFT process also exhibited excellent control, yielding polymers with molar masses up to 25,300 g/mol and low dispersities (Đ < 1.10). rsc.org A key advantage of photo-initiation is the ability to exert temporal control over the polymerization; the reaction can be stopped by turning off the light source and re-initiated upon re-illumination. researchgate.neted.ac.uk
Table 2: Comparison of Thermal vs. Photo-Initiated RAFT for an Analogous Fluorinated Acrylate rsc.org
| Parameter | Thermal RAFT | Photo-Initiated RAFT |
|---|---|---|
| Initiation | Thermal decomposition of AIBN | White LED lamp irradiation (catalyst-free) |
| Temperature | 70°C | Room Temperature |
| Max. Molar Mass (Mn,SEC) | ~37.8 kg/mol | ~25.3 kg/mol |
| Dispersity (Đ) | < 1.10 | < 1.10 |
| Temporal Control | No | Yes ("On/Off" capability) |
Polymer Microstructure and Architecture Control
The living nature of RAFT polymerization enables the synthesis of complex polymer architectures from this compound with a high degree of precision.
Block Copolymers and Gradient Copolymers
Block Copolymers: These materials are composed of two or more distinct polymer chains (blocks) covalently bonded together. The synthesis of block copolymers like poly(A)-b-poly(B) via RAFT is typically achieved by first polymerizing one monomer (A) to create a macro-chain transfer agent (macro-CTA). cmu.edu This macro-CTA, which is simply the first polymer block with the thiocarbonylthio group still attached at its end, is then used to initiate the polymerization of a second monomer (B), growing the second block from the end of the first. sigmaaldrich.com This sequential monomer addition process has been successfully used to create diblock copolymers from fluorinated acrylates. For instance, a poly(FATRIFE) macro-CTA synthesized via photo-RAFT was chain-extended with other fluorinated monomers like 1,1,1,3,3,3-hexafluoropropan-2-yl 2-fluoroacrylate to form well-defined block copolymers. rsc.org Such structures, combining a hard, high-T_g block with a soft, low-T_g block, are of interest for applications like thermoplastic elastomers. cmu.edu
Gradient Copolymers: Unlike the sharp interface between blocks in a block copolymer, a gradient copolymer features a gradual change in monomer composition along the polymer chain. ugent.be These can be synthesized by controlling the feed ratio of two comonomers during polymerization. For example, starting a polymerization with a mixture of this compound and another acrylate monomer with a different reactivity ratio would lead to one monomer being incorporated preferentially at the beginning of the chain and the other being incorporated more toward the end, resulting in a compositional gradient. ptn.nuuni-mainz.de These structures can exhibit unique thermal and solution properties that are distinct from both block and random copolymers. ugent.be
Table 3: Examples of Acrylate-Based Copolymer Architectures Synthesized via RAFT
| Copolymer Type | General Structure | Synthesis Method | Key Feature |
|---|---|---|---|
| Diblock Copolymer | AAAAA-BBBBB | Sequential monomer addition using a macro-CTA. cmu.edu | Distinct, covalently linked polymer segments. ptn.nu |
| Triblock Copolymer | AAAAA-BBBBB-AAAAA | Polymerization from a difunctional initiator or sequential addition. cmu.edu | Often forms thermoplastic elastomers. cmu.edu |
| Gradient Copolymer | AABABABBABBB | Copolymerization of monomers with different reactivity ratios. ugent.be | Gradual change in composition along the chain. ugent.be |
Dendritic and Hyperbranched Polymer Structures
Beyond linear chains, this compound can serve as a building block for highly branched, three-dimensional architectures.
Dendritic and Hyperbranched Polymers: Dendrimers are perfectly branched, tree-like macromolecules that emanate from a central core. sigmaaldrich.com Their synthesis is a multi-step, laborious process, which limits their commercial availability. radtech.org Hyperbranched polymers, in contrast, are imperfectly branched but share many of the desirable properties of dendrimers while being accessible through a more straightforward one-pot polymerization. sigmaaldrich.cominstras.com The synthesis of hyperbranched fluoropolymers can be achieved through the polycondensation of an A₂B monomer, where A and B are mutually reactive functional groups. dtic.mil This approach yields polymers with a globular or spherical morphology, a high density of functional groups at the periphery, and a low intrinsic viscosity compared to linear analogues of the same molecular weight. radtech.orgdtic.mil These characteristics, imparted by the hyperbranched structure, can lead to materials with low surface energies and superior performance as lubricating nanoparticles or repellent coatings. dtic.mil
Advanced Polymeric Materials Derived from this compound
Polymers with Enhanced Mechanical Properties
PMMA is known as a rigid, strong, and stiff thermoplastic. weebly.comsci-hub.st It is one of the hardest thermoplastics with high scratch resistance. weebly.com However, it can also be brittle, with a relatively low elongation at break. researchgate.net The introduction of the 2-fluorophenyl group in place of the simple methyl group is expected to enhance several properties. Fluoropolymers are generally noted for their high thermal stability and chemical resistance. core.ac.uk The bulky and polar fluorophenyl group would likely increase the polymer's glass transition temperature (T_g) and could enhance its mechanical strength and stiffness due to stronger intermolecular interactions. The fluorine atoms can also lead to lower surface energy and improved resistance to weathering and UV degradation. core.ac.uk However, these enhancements would need to be confirmed by empirical testing.
Table 4: Typical Mechanical Properties of Poly(methyl methacrylate) (PMMA) (as a baseline for comparison) weebly.comsci-hub.stresearchgate.net
| Mechanical Property | Typical Value Range | Unit |
|---|---|---|
| Tensile Strength, Ultimate | 47 - 79 | MPa |
| Tensile Modulus | 2.2 - 3.8 | GPa |
| Flexural Modulus | 3.0 - 3.5 | GPa |
| Elongation at Break | 1 - 30 | % |
| Hardness, Rockwell M | 63 - 97 | - |
Polymeric Materials with Tailored Optical Properties7.5.3. Functional Polymers for Specialized Non-Clinical Applications
No research data, including information for data tables, was found for the homopolymer of this compound.
Future Research Directions and Emerging Areas
Development of Novel Green Synthetic Methodologies
The synthesis of specialty chemicals like Methyl 2-(2-fluorophenyl)acrylate is increasingly under scrutiny for its environmental impact. Future research will likely prioritize the development of "green" synthetic routes that are more sustainable than traditional methods. This includes exploring catalyst-free and room temperature synthesis approaches, potentially utilizing reversible CO2 capture techniques. rsc.org The principles of green chemistry, such as atom economy and the use of renewable feedstocks and less hazardous reagents, will guide these efforts. For instance, investigating biocatalytic methods or flow chemistry processes could lead to more efficient and environmentally benign production of this monomer.
Exploration of New Catalytic Systems for Enhanced Selectivity
Achieving high selectivity in the synthesis of functionalized acrylates is crucial for ensuring the desired properties of the final polymer. Future research will likely focus on the discovery and optimization of novel catalytic systems. This could involve the use of bifunctional catalysts or the development of processes that combine multiple reaction steps, such as aldehyde condensation and esterification, in a single pot. biesterfeld.noresearchgate.net For fluorinated acrylates, catalysts that can control regioselectivity and stereoselectivity during polymerization will be of particular interest to tailor the properties of the resulting polymers. Homogeneous catalysts, such as iodine-promoted systems, may also be explored for milder reaction conditions. researchgate.net
Advanced Computational Modeling for Predictive Design
Computational modeling is becoming an indispensable tool in materials science for predicting the properties and behavior of new compounds and polymers. In the context of this compound, advanced computational modeling can be employed to:
Predict Polymer Properties: Simulate the physical and chemical properties of polymers derived from this monomer, such as thermal stability, mechanical strength, and optical properties.
Design Novel Copolymers: Model the copolymerization of this compound with other monomers to design new materials with specific functionalities.
Understand Reaction Mechanisms: Elucidate the mechanisms of synthesis and polymerization, aiding in the optimization of reaction conditions and catalyst design.
By using computational screening, researchers can identify promising polymer architectures before undertaking extensive experimental work, thus accelerating the discovery of new materials.
Expanding the Scope of Polymer Applications
The presence of the fluorine atom in this compound is expected to impart unique properties to its polymers, such as low surface energy, high thermal and chemical resistance, and specific optical characteristics. core.ac.uk These properties open up a wide range of potential applications that are ripe for exploration:
| Potential Application Area | Anticipated Properties from Fluorination |
| Specialty Coatings | Low surface tension, non-wettability by water and oil, anti-fouling, and anti-graffiti properties. researchgate.netresearchgate.net |
| Biomedical Materials | Biocompatibility, controlled drug delivery, and use in medical devices due to the unique properties of fluorinated polymers. nih.gov |
| Optical Materials | High transparency, low refractive index, and potential use in optical fibers and lenses. core.ac.uk |
| Advanced Membranes | Enhanced chemical resistance and selectivity for separation processes. |
| Dielectric Materials | Low dielectric constant for applications in microelectronics. core.ac.ukpassive-components.eu |
Future research will focus on synthesizing and characterizing polymers of this compound to validate these potential applications and uncover new ones. Copolymerization with other functional monomers will also be a key strategy to tailor the material properties for specific uses. paint.org
Design of Next-Generation Fluorinated Organic Building Blocks
Fluorinated organic compounds are crucial in the development of pharmaceuticals, agrochemicals, and advanced materials due to the unique properties conferred by the fluorine atom. sigmaaldrich.comalfa-chemistry.comossila.com this compound has the potential to serve as a versatile building block for the synthesis of more complex fluorinated molecules. nih.govbeilstein-journals.org Future research in this area could involve:
Functional Group Transformations: Exploring reactions to modify the acrylate (B77674) group or the fluorinated phenyl ring to create new functionalized monomers and intermediates.
Diversity-Oriented Synthesis: Utilizing this compound as a starting material in combinatorial chemistry to generate libraries of novel fluorinated compounds for screening in various applications. mdpi.com
Synthesis of Bioactive Molecules: Investigating the incorporation of the 2-fluorophenyl acrylate moiety into biologically active scaffolds to enhance their efficacy, metabolic stability, or bioavailability. researchgate.netnih.gov
The development of new synthetic methodologies based on this building block will expand the toolbox of organic chemists and materials scientists, enabling the creation of next-generation fluorinated materials and molecules. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-(2-fluorophenyl)acrylate, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis typically involves esterification of 2-(2-fluorophenyl)acrylic acid with methanol under acid catalysis (e.g., H₂SO₄) or coupling via Mitsunobu conditions for sterically hindered substrates. Reaction optimization may include temperature control (e.g., 0–60°C), solvent selection (e.g., THF or DCM), and stoichiometric adjustments to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate) or fractional distillation is critical for isolating the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation address structural ambiguities?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm the acrylate ester moiety (δ ~5.8–6.5 ppm for vinyl protons) and fluorophenyl substituents. Fluorine-induced splitting patterns help verify the substitution position .
- FT-IR : Peaks at ~1720 cm⁻¹ (C=O stretch) and ~1630 cm⁻¹ (C=C stretch) confirm the acrylate backbone .
- HRMS : Validates molecular weight and fragmentation patterns.
- X-ray crystallography (if crystalline): Resolves absolute configuration and steric effects . Discrepancies in data can be addressed via computational simulations (DFT) to cross-validate experimental observations .
Q. How does the presence of the 2-fluorophenyl group influence the chemical stability of this compound under different storage conditions?
- Methodological Answer : The electron-withdrawing fluorine atom enhances electrophilicity, increasing susceptibility to hydrolysis. Stability studies under varying pH (4–9), temperature (−20°C to 25°C), and light exposure should be conducted. Stabilizers like BHT (1%) are recommended to prevent radical-mediated degradation, as observed in analogous acrylates .
Advanced Research Questions
Q. How does the substitution pattern on the phenyl ring (e.g., fluorine position) affect the reactivity or biological activity of this compound derivatives?
- Methodological Answer : Structure–activity relationship (SAR) studies can compare derivatives with fluorine at ortho, meta, or para positions. For example:
- Ortho-substitution (as in this compound) may sterically hinder enzymatic interactions, altering bioactivity.
- Electron-withdrawing groups (e.g., F, Cl) enhance electrophilicity, potentially increasing reactivity in Michael addition or polymerization.
- Biological assays (e.g., enzyme inhibition, cytotoxicity) paired with computational docking (AutoDock) can quantify substituent effects .
Q. When encountering conflicting data in the spectroscopic analysis of this compound, what methodological approaches can resolve structural uncertainties?
- Methodological Answer : Conflicting NMR/IR data may arise from tautomerism or impurities. Strategies include:
- 2D NMR (COSY, HSQC) : To assign overlapping signals and verify connectivity.
- Isotopic labeling : ¹⁹F NMR clarifies fluorine’s electronic environment.
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., Methyl 2-(4-chlorophenyl)acrylate) to identify anomalous peaks .
Q. What in vitro or in vivo models are suitable for evaluating the biological activity of this compound, considering its structural features?
- Methodological Answer : Prioritize models based on target pathways:
- Antimicrobial assays : Fluorophenyl acrylates often exhibit activity against Gram-positive bacteria (e.g., S. aureus).
- Anticancer screens : Use cell lines (HeLa, MCF-7) to assess apoptosis via flow cytometry (Annexin V/PI staining).
- Enzyme inhibition : Fluorine’s electronegativity may enhance binding to kinases or proteases (e.g., EGFR). Molecular dynamics simulations (GROMACS) can predict binding affinities .
Q. How can computational methods (e.g., DFT, molecular docking) guide the design of this compound derivatives with enhanced properties?
- Methodological Answer :
- DFT calculations : Optimize geometry, predict spectroscopic profiles, and assess frontier molecular orbitals (HOMO/LUMO) for reactivity.
- Docking studies : Screen derivatives against target proteins (e.g., COX-2) to prioritize synthesis.
- MD simulations : Evaluate stability of ligand–protein complexes over time to refine SAR .
Data Contradiction Analysis
Q. How should researchers address discrepancies between experimental and computational data for this compound?
- Methodological Answer :
- Re-examine assumptions : Verify solvent effects, protonation states, and conformational sampling in simulations.
- Benchmarking : Compare results with high-quality datasets (e.g., Cambridge Structural Database) for analogous compounds.
- Hybrid approaches : Combine experimental data (XRD, NMR) with machine learning models (e.g., ANN) to refine computational parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
